molecular formula C13H6F4O B1323921 2,3',4',5'-Tetrafluorobenzophenone CAS No. 746651-93-4

2,3',4',5'-Tetrafluorobenzophenone

Cat. No. B1323921
M. Wt: 254.18 g/mol
InChI Key: YOUYYOAGQZUCJD-UHFFFAOYSA-N
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Description

2,3’,4’,5’-Tetrafluorobenzophenone is a chemical compound with the CAS Number: 746651-93-4 . Its IUPAC name is (2-fluorophenyl)(3,4,5-trifluorophenyl)methanone . The molecular weight of this compound is 254.18 .


Molecular Structure Analysis

The molecular structure of 2,3’,4’,5’-Tetrafluorobenzophenone can be represented by the linear formula C13H6F4O . The InChI code for this compound is 1S/C13H6F4O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’,4’,5’-Tetrafluorobenzophenone include a molecular weight of 254.18 .

Scientific Research Applications

Photophysical Behavior Characterization

Research on derivatives of fluorogenic molecules like DFHBI, which are similar to 2,3',4',5'-Tetrafluorobenzophenone, highlights their application in the characterization of photophysical behavior. These studies are crucial in understanding the fluorescence properties of such molecules in various solvent environments. The influence of different solvents on the absorption and emission spectra of these molecules provides insights into their photophysical behavior (Santra et al., 2019).

High-Performance Polymer Synthesis

2,3',4',5'-Tetrafluorobenzophenone and its analogs are used in the synthesis of high-performance polymers, such as poly(phthalazinone ether)s. These polymers are known for their excellent solubility, thermal properties, and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).

Sustainable Chemical Synthesis

In the field of green chemistry, compounds similar to 2,3',4',5'-Tetrafluorobenzophenone are used in the synthesis of various structurally and pharmaceutically interesting compounds. The focus is on high efficiency, environmentally benign solvents, and simple experimental procedures (Zhang et al., 2011).

Advanced Material Development

Research in advanced materials often involves the use of 2,3',4',5'-Tetrafluorobenzophenone derivatives. These studies include the development of novel columnar tetraphenylethenes and their mesomorphic properties, contributing to the understanding and application of these materials in various technological fields (Schultz et al., 2001).

Fluorescence and Phosphorescence Studies

The study of fluorescence and phosphorescence properties of platinum(II) complexes supported by tetradentate dianionic bis(N-heterocyclic carbene) ligands is another significant application. These researches explore the photophysical properties and potential applications of such complexes in OLEDs and WOLEDs (Li et al., 2013).

Polymer Stability and Properties

The synthesis and characterization of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines and various dianhydrides, including compounds related to 2,3',4',5'-Tetrafluorobenzophenone, are crucial for understanding the thermal stability, solubility, and surface properties of these polyimides (Bu et al., 2011).

properties

IUPAC Name

(2-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUYYOAGQZUCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641445
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4',5'-Tetrafluorobenzophenone

CAS RN

746651-93-4
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DH Schory - 2009 - corescholar.libraries.wright.edu
Quantum chemical analysis was used to examine nucleophilic aromatic substitution reactions of fluorinated benzophenones, diphenyl sulfones, and triphenylphosphine oxides. Some …
Number of citations: 6 corescholar.libraries.wright.edu

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